molecular formula C17H12O7 B073636 Aflatoxin G1 CAS No. 1402-68-2

Aflatoxin G1

Cat. No. B073636
CAS RN: 1402-68-2
M. Wt: 328.27 g/mol
InChI Key: XWIYFDMXXLINPU-UHFFFAOYSA-N
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Description

Aflatoxins are mycotoxins found in foods and livestock feeds that were initially produced by species of Aspergillus . Aflatoxin G1 is one type of aflatoxins occurring in nature. It is produced by molds, such as Aspergillus flavus and Aspergillus parasiticus . Aflatoxins are hepatogenic, teratogenic, immunosuppressive, and carcinogenic fungal metabolites found in feeds, nuts, wine-grapes, spices, and other grain crops .


Molecular Structure Analysis

The molecular structure of Aflatoxin G1 is complex and involves various chemical reactions. Aflatoxins showed good ESI ionization in positive ion mode. A molecular base ion at m/z 313.17 and m/z 315.17 was detected for protonated adduct [M+ H] + of aflatoxins B1 and B2 while sodium adduct [M+ Na] + was formed at m/z 335 and m/z 337, respectively .


Chemical Reactions Analysis

Aflatoxins undergo various chemical reactions in the body. For example, after entering the body, aflatoxins may be metabolized by the liver to a reactive epoxide intermediate or hydroxylated to become the less harmful aflatoxin M1 . Aflatoxin poisoning most commonly results from ingestion, but the most toxic aflatoxin compound, B1, can permeate through the skin .


Physical And Chemical Properties Analysis

The physical and chemical properties of Aflatoxin G1 are complex and involve various factors. Aflatoxins are quite stable under most conditions, thus aggravating health risks and financial losses .

Scientific Research Applications

Metabolism and Toxicity in Aquatic Species

Aflatoxins, including Aflatoxin G1 (AFG1), are a major concern in aquaculture, affecting the quality and health of aquatic species. Studies have focused on identifying isoenzymes involved in AFG1 metabolism and its role in cancer development in aquatic species. AFG1 significantly impacts fish farming, causing high mortality rates and declining fish stock quality (Santacroce et al., 2008).

AFG1 Exposure and Neurological Effects in Rats

AFG1 exposure in male rats alters the expression of brain-derived neurotrophic factor (BDNF) and glial fibrillary acidic protein (GFAP). This leads to histopathological changes in brain tissue and oxidative stress, paving the way for potential neurological diseases (Zamir-Nasta et al., 2022).

Liver Cancer and Aflatoxins

Extensive studies have shown the carcinogenic potential of aflatoxins, including AFG1, in liver cancer. Biomarkers developed from understanding aflatoxins' biochemistry and toxicology have been validated in epidemiological studies, aiding in cancer prevention strategies (Groopman & Kensler, 2005).

Biosensor-based Screening for Aflatoxins

Novel assays using surface plasmon resonance have been developed for the detection of AFG1. These enzyme-based biosensors offer rapid analysis, reusability, and low cost, representing a significant advancement in aflatoxin detection methodologies (Cuccioloni et al., 2008).

Detoxification by Bacillus Subtilis

Research has identified Bacillus subtilis strains capable of detoxifying AFG1. This finding holds potential for industrial applications in reducing aflatoxin contamination in food and animal feed (Gao et al., 2011).

Prevention of Liver Cancer by Triterpenoid

Studies show that certain compounds, like oleanane triterpenoid, can protect against AFG1-induced toxicity and preneoplastic lesion formation in the liver, demonstrating the efficacy of chemopreventive agents against aflatoxin-induced carcinogenesis (Johnson et al., 2014).

Safety And Hazards

Aflatoxin G1 poses significant safety and health hazards. It is highly toxic and can cause serious health problems if ingested, inhaled, or absorbed through the skin . It is associated with liver cancer and immune system suppression .

Future Directions

Future research on Aflatoxin G1 is focused on improving detection methods, understanding its toxicity mechanisms, and developing effective strategies for its control . This includes advancements in protein engineering, nanozymes, in silico and statistical optimization approaches .

properties

IUPAC Name

11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIYFDMXXLINPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; Exhibits green fluorescence; [Merck Index] Yellow solid; [MSDSonline], Solid
Record name Aflatoxin G1
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Record name Aflatoxin G
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ability of aflatoxin B1, aflatoxin B2, & aflatoxin G1 to inhibit RNA polymerase activity & decr RNA content in rat hepatocyte nuclei was qualitatively similar to the carcinogenic & acute & subacute toxic actions of these compounds. Aflatoxin g1 induced a rapid macrosegregation of the fibrillar & granular portions of the hepatocyte nucleolus., In vitro studies with human liver indicate that the major catalyst involved in the bioactivation of the hepato-carcinogen aflatoxin B1 to its genotoxic 2,3-epoxide derivative is cytochrome P-450NF, a previously characterized protein that also catalyzes the oxidation of nifedipine and other dihydropyridines, quinidine, macrolide antibiotics, various steroids, and other compounds. ...Cytochrome p-450NF or a closely related protein also appears to be the major catalyst involved in the activation of aflatoxin G1 and sterigmatocystin, the latter compound being more genotoxic than aflatoxin B1 in these systems. Several drugs and conditions are known to influence the levels and activity of cytochrome p-450NF in human liver, and the activity of the enzyme can be estimated by noninvasive assays. These findings provide a test system for the hypothesis that a specific human disease state (liver cancer) is linked to the level of oxidative metabolism in populations in which aflatoxin ingestion is high., Aflatoxin B1, aflatoxin G1 & aflatoxin G2 inhibited incorporation of (14)carbon labeled orotic acid into the RNA of rat liver slices at toxin concentrations of 100 umole/3 mL. Respective percent inhibitions were approx 90, 40, & 20. Aflatoxin B1, 20 umole/3 mL, aflatoxin G1, 150 umole/3 mL, & aflatoxin G2, 230 umole/3 mL inhibited the incorporation of (14)carbon labeled dl-leucine into proteins of rat liver slices by 32%, 35%, & 38%, respectively., Phagocytosis, intracellular killing of Candida albicans, and superoxide production by rat peritoneal macrophages exposed to aflatoxins B1, B2, G1, G2, B2a, and M1 at several times and concn were analyzed to evaluate the intensity of a depressive effect for each mycotoxin. All aflatoxins used at very low concn had a depressive effect on the functions of macrophages. The biggest impairment of phagocytosis, intracellular killing, and spontaneous superoxide production was observed in macrophages exposed to aflatoxins B1 and M1., Among the toxic aflatoxins, aflatoxins B1 and G1 are the most biologically active, but other derivatives also exhibit carcinogenicity. Aflatoxin B1 requires metabolic activation by the cytochrome p450 dependent mixed-function oxidase to be converted to the reactive 2,3-epoxide, the ultimate carcinogen. The aflatoxins, eg, aflatoxin B1, are genotoxic carcinogens and the reactive metabolites react with DNA. The major adduct formed with DNA in intracellular reactions is formed from the 2-position of aflatoxin B1 and the N-7 position of guanine in DNA.
Record name AFLATOXIN G1
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Product Name

Aflatoxin G1

Color/Form

Crystals ... exhibits green fluorescence

CAS RN

1402-68-2, 1165-39-5
Record name Aflatoxins
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Record name (7aR,cis)3,4,7a,10a-tetrahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione
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Record name AFLATOXIN G1
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aflatoxin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

245 °C, 257 - 259 °C
Record name AFLATOXIN G1
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aflatoxin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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